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Compound of Interest

Compound Name: 4-Ethenyloxane-4-carboxylic acid

Cat. No.: B2502634 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the novel compound, 4-Ethenyloxane-4-carboxylic acid. Due to the absence of published

empirical data for this specific molecule, this document presents predicted spectroscopic

characteristics based on the well-established principles of nuclear magnetic resonance (NMR)

spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for its constituent

functional groups: a tetrahydropyran (oxane) ring, a vinyl group, and a carboxylic acid. Detailed

experimental protocols for acquiring such data are also provided, along with a generalized

workflow for the spectroscopic identification of new chemical entities.

Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative spectroscopic data for 4-
Ethenyloxane-4-carboxylic acid. These predictions are derived from analogous structures

and established chemical shift and absorption frequency ranges for the respective functional

moieties.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity

Predicted Coupling

Constants (J, Hz)

Carboxylic Acid (-

COOH)
10.0 - 13.0 Singlet (broad) -

Vinyl (-CH=CH₂) 5.8 - 6.0 Doublet of doublets
Jtrans = 16-18, Jcis =

10-12

Vinyl (=CH₂) 5.0 - 5.3 Multiplet
Jtrans = 16-18, Jcis =

10-12, Jgem = 1-3

Oxane Ring (-O-CH₂-) 3.5 - 4.0 Multiplet -

Oxane Ring (-CH₂-) 1.5 - 2.0 Multiplet -

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)

Carboxylic Acid (-COOH) 175 - 185

Quaternary Carbon (-C(COOH)-) 75 - 85

Vinyl (-CH=CH₂) 135 - 145

Vinyl (=CH₂) 115 - 125

Oxane Ring (-O-CH₂-) 65 - 75

Oxane Ring (-CH₂-) 20 - 35

Table 3: Predicted IR Absorption Data
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Functional Group Vibrational Mode
Predicted Absorption

Range (cm⁻¹)
Intensity

Carboxylic Acid (-OH) O-H stretch 2500 - 3300 Broad, Strong

Carboxylic Acid (C=O) C=O stretch 1700 - 1725 Strong

Vinyl Group (=C-H) C-H stretch 3010 - 3095 Medium

Vinyl Group (C=C) C=C stretch 1640 - 1680 Medium

Oxane Ring (C-O) C-O stretch 1050 - 1150 Strong

Alkane (C-H) C-H stretch 2850 - 2960 Medium-Strong

Table 4: Predicted Major Mass Spectrometry Fragments
(Electron Ionization)

m/z Proposed Fragment Identity Fragmentation Pathway

156 [M]⁺ Molecular Ion

111 [M - COOH]⁺
Loss of the carboxylic acid

group

99 [C₅H₇O₂]⁺ Cleavage of the vinyl group

85 [C₅H₉O]⁺
Ring opening and subsequent

fragmentation

55 [C₃H₃O]⁺ or [C₄H₇]⁺
Further fragmentation of the

oxane ring

45 [COOH]⁺ Carboxylic acid fragment

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for a novel

compound such as 4-Ethenyloxane-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical

structure and connectivity of the molecule.

Protocol:

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane

(TMS) as an internal standard (0 ppm).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Tune and shim the spectrometer to achieve optimal field homogeneity.

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: spectral width of 15 ppm, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds, and 16-32 scans.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: spectral width of 220 ppm, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and calibrating the chemical shifts to the TMS signal.

Attenuated Total Reflectance-Infrared (ATR-IR)
Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the

absorption of infrared radiation.

Protocol:
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Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR

crystal. No extensive sample preparation is required.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR

accessory.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Apply the sample to the crystal and ensure good contact using the pressure arm.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final absorbance or transmittance spectrum.

Electrospray Ionization-Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight of the compound and to study its fragmentation

pattern.

Protocol:

Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a

solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water. A small

amount of formic acid or ammonium acetate may be added to promote ionization.

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization

source (e.g., Q-TOF, Orbitrap).

Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

Acquire mass spectra in both positive and negative ion modes.
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Set the mass range to scan from m/z 50 to 500.

Optimize ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas

flow, and temperature) to maximize the signal of the molecular ion.

Tandem MS (MS/MS): To obtain structural information, perform fragmentation analysis by

selecting the molecular ion ([M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced

dissociation (CID) to generate a fragment ion spectrum.

Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and

characteristic fragment ions.

Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a new

chemical entity.
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Spectroscopic Analysis Workflow
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Caption: A generalized workflow for the spectroscopic characterization of a novel chemical

compound.
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To cite this document: BenchChem. [Spectroscopic Characterization of 4-Ethenyloxane-4-
carboxylic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2502634#spectroscopic-data-for-4-ethenyloxane-4-
carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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